molecular formula C15H22Cl2N2O2 B13734553 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride CAS No. 20224-22-0

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride

Cat. No.: B13734553
CAS No.: 20224-22-0
M. Wt: 333.2 g/mol
InChI Key: LMQOWJRVRFPYHA-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride typically involves the reaction of piperidine with ethyl chloroformate to form 2-piperidin-1-ium-1-ylethyl carbamate. This intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methyl group may confer distinct properties compared to other similar compounds .

Properties

CAS No.

20224-22-0

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12-5-6-13(11-14(12)16)17-15(19)20-10-9-18-7-3-2-4-8-18;/h5-6,11H,2-4,7-10H2,1H3,(H,17,19);1H

InChI Key

LMQOWJRVRFPYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC[NH+]2CCCCC2)Cl.[Cl-]

Origin of Product

United States

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